

Why was the BAY1238097 clinical trial terminated early?

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Compound of Interest

Compound Name: **BAY1238097**

Cat. No.: **B1149911**

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Technical Support Center: BAY1238097 Clinical Trial

This technical support guide provides researchers, scientists, and drug development professionals with information regarding the early termination of the **BAY1238097** clinical trial.

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the early termination of the **BAY1238097** Phase I clinical trial?

The first-in-human, Phase I clinical trial of **BAY1238097** (NCT02369029) was terminated prematurely due to the occurrence of unexpected dose-limiting toxicities (DLTs).^{[1][2]} These toxicities were observed at a dose level below the targeted drug exposure considered necessary for therapeutic efficacy.^[1]

Q2: What specific dose-limiting toxicities were observed in the trial?

Both patients in the 80 mg/week cohort experienced DLTs, which included:

- Grade 3 Vomiting^[1]
- Grade 3 Headache^[1]

- Grade 2/3 Back Pain[\[1\]](#)

The most common adverse events across all dose levels were nausea, vomiting, headache, back pain, and fatigue.[\[1\]](#)

Q3: Was an alternative dosing schedule considered to mitigate the toxicities?

Yes, pharmacokinetic modeling was conducted to explore the feasibility of an alternative dosing schedule. However, the modeling indicated that it was not possible to find a dosing regimen that could avoid the dose-limiting toxicities while achieving the necessary efficacious exposure.
[\[1\]](#)

Q4: What was the mechanism of action for **BAY1238097**?

BAY1238097 is an inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[\[3\]](#) By binding to the acetylated lysine recognition motifs on the bromodomains of BET proteins, it prevents their interaction with histones.[\[3\]](#) This action disrupts chromatin remodeling and inhibits the expression of certain growth-promoting genes, such as MYC, leading to an inhibition of tumor cell growth.[\[3\]](#)[\[4\]](#)

Q5: Were there any signs of efficacy observed in the trial?

While no objective responses were observed, two patients did show prolonged stable disease.
[\[1\]](#) Biomarker analysis showed a trend towards decreased MYC expression and increased HEXIM1 expression in response to treatment, suggesting the drug was engaging its target.[\[1\]](#)
[\[5\]](#)

Quantitative Data Summary

The Phase I trial enrolled a small number of patients in a dose-escalation design before its termination.

Dose Level	Number of Patients	Dose-Limiting Toxicities (DLTs)
10 mg/week	3	None
40 mg/week	3	None
80 mg/week	2	2 (Grade 3 vomiting, Grade 3 headache, Grade 2/3 back pain)

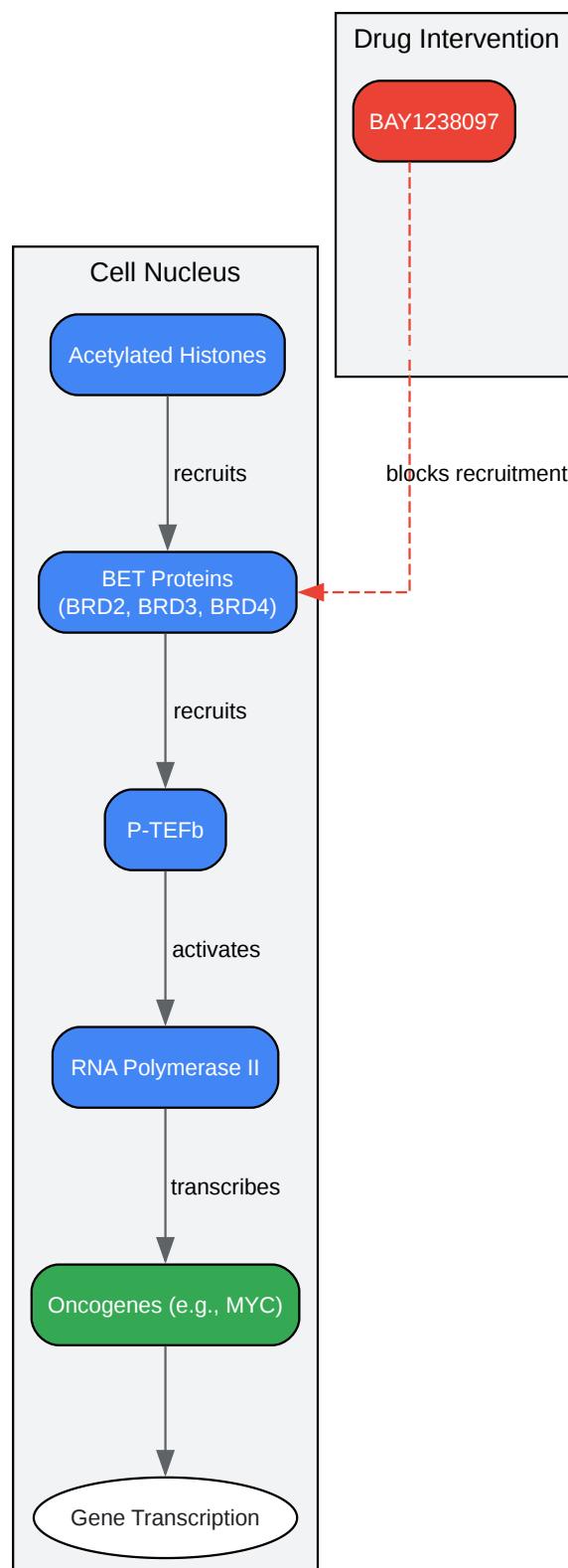
Experimental Protocols

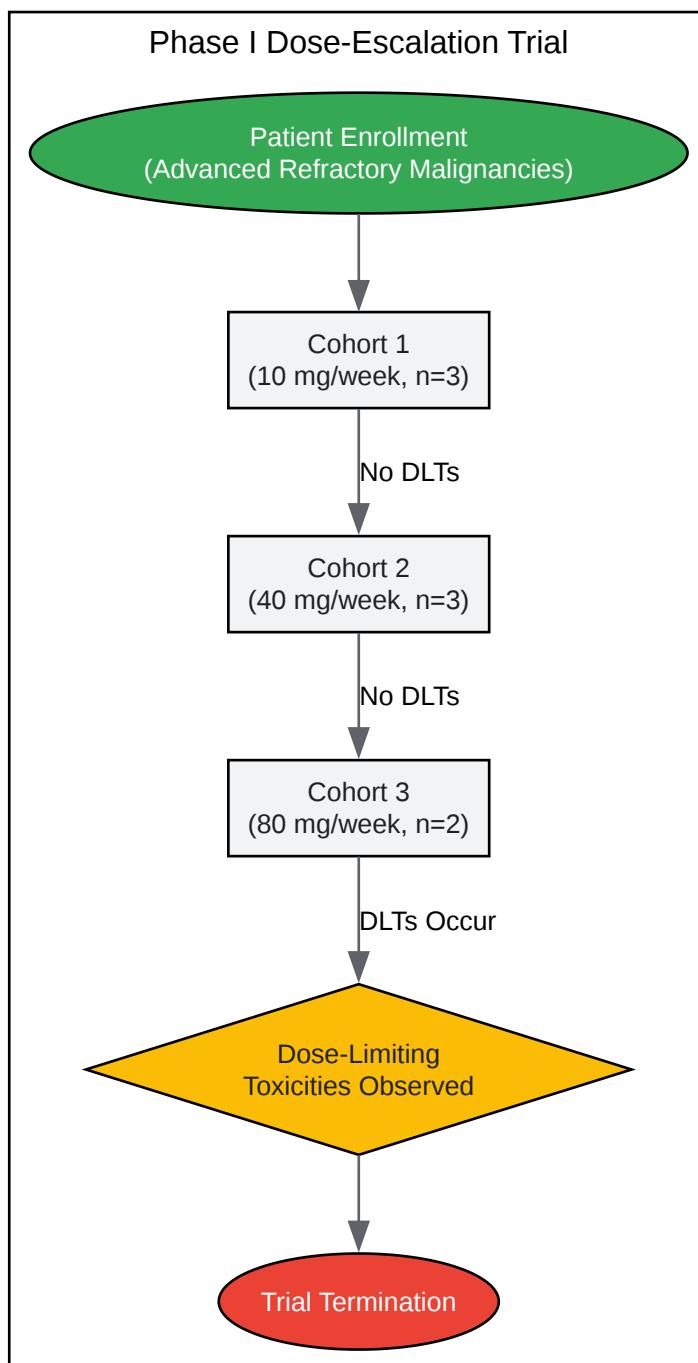
Phase I Clinical Trial Methodology (NCT02369029)

The study was a Phase I, open-label, non-randomized, multicenter study designed to assess the safety, pharmacokinetics, maximum tolerated dose, and recommended Phase II dose of **BAY1238097**.^[1]

- Patient Population: Patients with cytologically or histologically confirmed advanced refractory malignancies.^[1]
- Study Design: An adaptive dose-escalation design was used, starting at a dose of 10 mg/week.^[1]
- Drug Administration: **BAY1238097** was administered orally twice weekly in 21-day cycles.^[1]
- Assessments: The study evaluated safety, pharmacokinetics, pharmacodynamics (biomarker evaluation of MYC and HEXIM1 expression), and tumor response.^[1]

Visualizations



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References

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